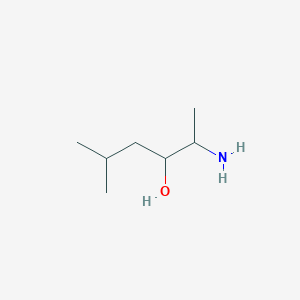

2-Amino-5-methylhexan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

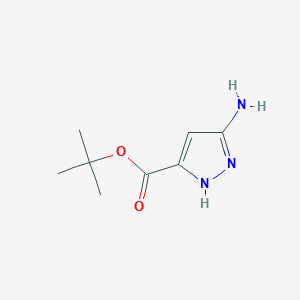

2-Amino-5-methylhexan-3-ol is a chemical compound with the IUPAC name 2-amino-5-methyl-3-hexanol . It has a molecular weight of 131.22 and its InChI code is 1S/C7H17NO/c1-5(2)4-7(9)6(3)8/h5-7,9H,4,8H2,1-3H3 . The compound is in liquid form .

Molecular Structure Analysis

The molecular formula of 2-Amino-5-methylhexan-3-ol is C7H17NO . This indicates that the molecule consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen and oxygen atom each. The InChI code provides a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

2-Amino-5-methylhexan-3-ol is a liquid . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.科学的研究の応用

Enzymatic Resolution and Pheromone Component Synthesis

One of the applications involves the preparation of the enantiomers of threo-2-amino-3-methylhexanoic acid through enzymatic resolution. These enantiomers were then converted into optically active forms of threo-4-methylheptan-3-ol, which is a pheromone component of the smaller European elm bark beetle (Mori & Iwasawa, 1980).

Antidyslipidemic and Antioxidant Activities

Another study discovered an unusual amino acid, 2-amino-5-hydroxyhexanoic acid, from the seeds of Crotalaria juncea, which exhibited dose-dependent lipid-lowering activity in vivo and also showed good in vitro antioxidant activity. This compound and its cyclized version showed promising lipid-lowering and antioxidant profiles, highlighting its potential therapeutic applications (Prasad et al., 2013).

Biodegradation of Pharmaceuticals

Research into the biodegradation of sulfamethoxazole (SMX) by different bacterial strains identified that certain bacterial isolates could degrade SMX efficiently. This study underscores the importance of understanding the biodegradation mechanisms of pharmaceuticals in the environment, potentially leveraging specific bacterial strains for the bioremediation of contaminated sites (Mulla et al., 2018).

Novel Amino Acid Antagonists in Neuropharmacology

The development of novel excitatory amino acid (EAA) receptor antagonists, using the isoxazole amino acid AMPA as a lead, led to the synthesis of compounds with potential applications in neuropharmacology. These compounds were found to inhibit the binding of [3H]AMPA, showcasing their potential as selective inhibitors for non-NMDA receptor sites, which could have implications for the treatment of neurological disorders (Krogsgaard-Larsen et al., 1991).

Structural Studies of Bioisosteres

Investigations into the structural characteristics of isoxazol-3-ol and isothiazol-3-ol, which are carboxy group bioisosteres, were conducted through X-ray crystallography and ab initio calculations. These studies provide insights into the structural basis for the differences in pharmacological effects between isoxazol-3-ol and isothiazol-3-ol amino acids, contributing to the design of neuroactive analogues (Frydenvang et al., 1997).

特性

IUPAC Name |

2-amino-5-methylhexan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-5(2)4-7(9)6(3)8/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGWEVDJSFFEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)

![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)